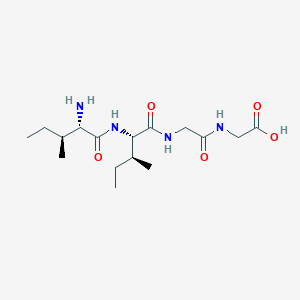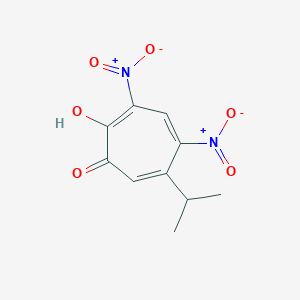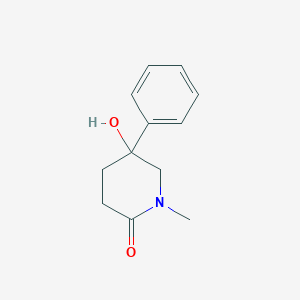
CID 71353349
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71353349” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on chemical structures, properties, biological activities, safety, and toxicity. The specific details about this compound, including its molecular structure and properties, can be accessed through PubChem .
Vorbereitungsmethoden
Synthetic Routes: These may involve multi-step organic synthesis, starting from readily available precursors and involving reactions such as condensation, cyclization, and functional group transformations.
Reaction Conditions: Typical reaction conditions include controlled temperature, pressure, and the use of catalysts or reagents to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. .
Analyse Chemischer Reaktionen
CID 71353349 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: Reagents such as acids, bases, and solvents are commonly used to facilitate these reactions. Conditions may include specific temperatures, pressures, and reaction times to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Wissenschaftliche Forschungsanwendungen
CID 71353349 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, enabling the development of new compounds and materials.
Biology: It may be used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound may have potential therapeutic applications, such as drug development or as a diagnostic tool.
Industry: This compound can be used in various industrial processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Wirkmechanismus
The mechanism of action of CID 71353349 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects through:
Molecular Targets: These may include enzymes, receptors, or other proteins that the compound binds to, modulating their activity.
Pathways Involved: The compound may influence biochemical pathways, such as signal transduction, metabolic processes, or gene expression, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
CID 71353349 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures, properties, or biological activities. Some examples of similar compounds include:
CID 5090: Known for its use in organic synthesis and biochemical research.
CID 1311729: Utilized in pharmaceutical development and industrial applications.
CID 1572102: Employed in various chemical and biological studies .
Eigenschaften
CAS-Nummer |
179864-41-6 |
|---|---|
Molekularformel |
InOSiSn |
Molekulargewicht |
277.61 g/mol |
InChI |
InChI=1S/In.O.Si.Sn |
InChI-Schlüssel |
BDQXIEGZEYTXDW-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Sn].[Si].[In] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14248784.png)

![2-Tert-butyl-6-[(cyclopropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14248792.png)

![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)

![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)

![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)


![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
